4-(3-Aminopropyl)phenol Hydrobromide has the molecular formula C9H14BrNO and a molar mass of approximately 228.12 g/mol. It is derived from 4-(3-aminopropyl)phenol, which consists of a phenolic ring substituted with an aminoalkyl group. The hydrobromide form indicates that the compound is in the salt form with hydrobromic acid, enhancing its solubility in water and making it suitable for various applications .
These reactions are crucial for its functionality in biological systems and synthetic applications.
4-(3-Aminopropyl)phenol Hydrobromide exhibits various biological activities:
Several methods exist for synthesizing 4-(3-Aminopropyl)phenol Hydrobromide:
These methods highlight the versatility of synthetic approaches available for producing this compound.
4-(3-Aminopropyl)phenol Hydrobromide has various applications:
Studies on the interactions of 4-(3-Aminopropyl)phenol Hydrobromide with biological systems reveal:
Understanding these interactions is crucial for elucidating its mechanisms of action in biological contexts.
Several compounds share structural or functional similarities with 4-(3-Aminopropyl)phenol Hydrobromide. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-(2-Aminopropyl)-2-methyl-phenol Hydrobromide | C11H16BrN | Contains additional methyl group; different biological profile. |
4-(2-Aminoethyl)-phenol | C8H11N | Lacks bromide; simpler structure; different reactivity. |
3-Aminophenol | C6H7N | No alkyl chain; primarily used for dye synthesis. |
4-(3-Aminopropyl)phenol Hydrobromide is unique due to its specific structure that allows for diverse biological activities and applications not found in simpler analogs.